Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2247107-30-6
VCID: VC6731259
InChI: InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O
Molecular Formula: C13H23NO3
Molecular Weight: 241.331

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate

CAS No.: 2247107-30-6

Cat. No.: VC6731259

Molecular Formula: C13H23NO3

Molecular Weight: 241.331

* For research use only. Not for human or veterinary use.

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate - 2247107-30-6

Specification

CAS No. 2247107-30-6
Molecular Formula C13H23NO3
Molecular Weight 241.331
IUPAC Name tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3
Standard InChI Key DJQZQCBJYFSBJE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O

Introduction

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features. This compound combines a cyclopropane ring with a hydroxypiperidine moiety, making it an interesting candidate for various synthetic pathways and biological activities.

Synthesis and Reactivity

The synthesis of tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate typically involves the formation of the cyclopropane ring followed by functionalization with hydroxypiperidine. The tert-butyl group introduces steric hindrance, which can affect reaction rates and mechanisms.

Synthesis Methods

  • Cyclopropane Ring Formation: The synthesis often begins with the formation of the cyclopropane ring, which can be achieved through various methods such as cycloaddition reactions.

  • Functionalization with Hydroxypiperidine: The cyclopropane ring is then functionalized with a hydroxypiperidine unit, which may involve nucleophilic substitution or other coupling reactions.

Reactivity

  • Esterification and Amidation: The carboxylate functionality allows for potential reactivity in esterification and amidation reactions.

  • Steric Hindrance: The tert-butyl group can influence the reactivity by introducing steric hindrance, affecting the accessibility of the reaction sites.

Biological Activity and Potential Applications

While specific data on the biological activity of tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate is limited, related compounds have shown activity in modulating receptor functions. This suggests potential applications in drug development, particularly in areas where piperidine derivatives are known to have biological activity.

Potential Applications

  • Drug Development: The compound's structural characteristics make it a promising intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Biological Targets: Its ability to interact with biological targets, such as receptors, could be leveraged for developing new drugs.

Synthesis and Reactivity

Synthesis StepDescription
Cyclopropane FormationCycloaddition reactions or similar methods
FunctionalizationNucleophilic substitution or coupling reactions with hydroxypiperidine
Steric HindranceTert-butyl group affects reaction rates and mechanisms

Biological Activity

AspectDescription
Biological TargetsPotential interaction with receptors
Potential ApplicationsDrug development, particularly in areas where piperidine derivatives are active

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